N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further linked to a 2-hydroxy-2-(naphthalen-1-yl)ethyl moiety.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c22-18(17-7-3-5-14-4-1-2-6-16(14)17)13-21-27(23,24)15-8-9-19-20(12-15)26-11-10-25-19/h1-9,12,18,21-22H,10-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTSDZIPIDMJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
A. Structural Variations and Pharmacological Implications
Sulfonamide vs. Carboxamide/Carbohydrazide Derivatives: The target compound’s sulfonamide group (R-SO₂NH-) contrasts with carboxamide (R-CONH-) or carbohydrazide (R-CONHNH₂) derivatives seen in compounds from and .
Naphthalene Substitution :
- The naphthalen-1-yl group in the target compound is shared with ’s thiadiazole derivative. Naphthalene’s planar aromatic system may promote π-π stacking with hydrophobic protein pockets, as observed in protease inhibitors .
Hydroxyethyl vs. Other Linkers :
- The 2-hydroxyethyl spacer in the target compound differs from the thiophene () or thiadiazole () linkers. The hydroxyl group could enhance solubility but may also introduce metabolic vulnerability (e.g., glucuronidation) compared to more stable ether or sulfonyl linkages .
Q & A
Q. Key Reagents :
- Sodium hydroxide (base catalyst for sulfonamide coupling)
- Dichloromethane (solvent for nucleophilic substitutions)
- Triethylamine (acid scavenger in coupling reactions)
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Validation employs:
Q. Computational Tools :
- Molecular docking (AutoDock Vina) predicts binding to COX-2’s hydrophobic pocket .
- QSAR models prioritize derivatives with logP <3.5 .
Advanced: What analytical methods resolve by-product formation during synthesis?
Answer:
By-products (e.g., sulfonate esters) are mitigated via:
- Reaction Monitoring : TLC (R = 0.32 in EtOAc:hexane 1:1) identifies intermediates .
- Chromatographic Isolation : Reverse-phase HPLC separates by-products (retention time: 8.2 vs. 9.5 mins) .
- Kinetic Analysis : Pseudo-first-order rate constants optimize reaction time (e.g., 2 h vs. 6 h) .
Case Study : A 2023 study reduced by-products from 15% to 3% by lowering temperature from 25°C to 0°C .
Basic: What stability challenges exist for this compound under storage?
Answer:
Degradation pathways include:
- Hydrolysis : Sulfonamide cleavage in aqueous buffers (t = 48 hrs at pH 7.4) .
- Oxidation : Naphthalene ring hydroxylation under light (prevent with amber vials) .
- Hygroscopicity : Absorbs moisture; store under argon with desiccants .
Q. Stability Data :
| Condition | Degradation (%) | Time (Days) | Source |
|---|---|---|---|
| 25°C, light | 25 | 7 | |
| 4°C, dark | <5 | 30 |
Advanced: How can computational modeling predict metabolic pathways?
Answer:
Tools and strategies:
- CYP450 Metabolism Prediction : SwissADME identifies CYP3A4-mediated oxidation of the naphthalene ring .
- Metabolite Identification : LC-MS/MS detects hydroxylated derivatives (m/z 472.14) in liver microsomes .
- Toxicophore Mapping : Derek Nexus flags potential hepatotoxicity from quinone metabolites .
Validation : In vitro microsomal assays confirm 70% parent compound depletion after 1 hr .
Advanced: What experimental designs address conflicting bioactivity data across cell lines?
Answer:
Resolve discrepancies via:
- Dose-Response Curves : Test 0.1–100 µM to rule out off-target effects at high concentrations .
- Cell Line Authentication : STR profiling ensures no cross-contamination (e.g., HeLa vs. HEK293) .
- Pathway-Specific Reporters : Luciferase assays for NF-κB inhibition (IC = 10 µM in RAW264.7 vs. 25 µM in THP-1) .
Example : A 2025 study attributed anti-inflammatory variability to differential COX-2 expression levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
